REACTION_CXSMILES
|
[Br:1]Br.[Cl:3][C:4]1[CH:12]=[CH:11][C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=1>C(O)(=O)C>[Br:1][C:10]1[C:6]2[CH:5]=[C:4]([Cl:3])[CH:12]=[CH:11][C:7]=2[S:8][CH:9]=1
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(SC=C2)C=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue diluted in methylene chloride
|
Type
|
WASH
|
Details
|
washed with aq. sodium bicarbonate and with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(SC1)C=CC(=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.335 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |